6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-13-8(11)12-9(15)14(10(13)16)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNVKSMESONBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)N(C1=O)C2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40853390 | |
| Record name | 6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40853390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56611-55-3 | |
| Record name | 6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40853390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3-cyclohexyl-1-methyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione, also known by its CAS number 56611-55-3, is a triazine derivative with notable biological activities. This compound has garnered attention for its potential applications in agriculture as a herbicide and in medicinal chemistry due to its cytotoxic properties against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16N4O2
- Molecular Weight : 224.25 g/mol
- Structure : The compound features a triazine ring substituted with an amino group and a cyclohexyl moiety.
Herbicidal Properties
This compound is primarily recognized for its herbicidal activity. It functions by inhibiting photosynthesis in target plants. The compound is structurally related to hexazinone, a well-known herbicide that operates through similar mechanisms.
Table 1: Herbicidal Activity Comparison
| Compound Name | Mechanism of Action | Target Species | Reference |
|---|---|---|---|
| Hexazinone | Photosynthesis inhibitor | Annual and perennial weeds | |
| This compound | Photosynthesis inhibitor | Various weeds |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against leukemia cell lines. A library of compounds based on this structure was synthesized and tested for cytotoxicity against Jurkat T cells (a model for leukemia). The findings indicated selective antiproliferative activity with significant apoptosis observed in treated cells.
Case Study: Antileukemic Activity
In a study involving the synthesis of diverse 6-aryl-4-cycloamino derivatives of triazine compounds:
- Methodology : A one-pot microwave-assisted synthesis was employed.
- Results : Out of 94 synthesized compounds, several exhibited high cytotoxicity against Jurkat cells while sparing normal fibroblast cells.
Table 2: Antileukemic Activity Results
| Compound ID | IC50 (µM) | Selectivity Index (SI) | Mechanism |
|---|---|---|---|
| Compound A | 12 | 5 | Apoptosis induction |
| Compound B | 8 | 7 | Necrosis induction |
| Compound C | 15 | 4 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of 6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine derivatives can be attributed to specific structural features. The presence of electron-donating groups and the configuration of substituents on the triazine ring significantly influence their potency against cancer cells.
Key Findings from SAR Studies:
- Substituent Effects : The introduction of various aryl groups enhances cytotoxicity.
- Positioning : The position of the amino group on the triazine ring is critical for maintaining biological activity.
Scientific Research Applications
Agricultural Applications
Herbicide Metabolite:
6-Amino-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione is primarily recognized as a metabolite of hexazinone. This relationship implicates it in the herbicidal action of hexazinone, which is utilized for controlling various weeds in crops such as sugarcane and pine plantations .
Environmental Fate:
Research indicates that this compound can persist in the environment as a degradation product of hexazinone. Its persistence raises concerns regarding soil and water quality, making it an important subject for environmental monitoring and risk assessment .
Toxicological Studies
Ecotoxicology:
As a transformation product of hexazinone, this compound has been studied for its toxicity to aquatic organisms and terrestrial plants. Studies have shown varying levels of toxicity depending on the concentration and exposure duration .
Health Risk Assessments:
The US Geological Survey has included this compound in their health-based screening levels for evaluating water quality. It is classified under pesticide degradation products, indicating potential risks associated with its presence in water sources used for irrigation or drinking .
Regulatory Aspects
Environmental Protection Agency (EPA) Guidelines:
The EPA has established guidelines regarding the acceptable levels of hexazinone residues in food products. As a metabolite of hexazinone, this compound falls under these regulations. Continuous monitoring is recommended to ensure compliance with safety standards for agricultural products .
Case Studies
Chemical Reactions Analysis
Formation via Microbial Degradation of Hexazinone
The compound arises as a terminal metabolite during the aerobic degradation of hexazinone (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione) in soil. Key steps include:
Demethylation Pathway
-
Step 1 : Initial N-demethylation of hexazinone’s dimethylamino group produces 3-cyclohexyl-6-(methylamino)-1-methyl-1,3,5-triazine-2,4-dione (Metabolite B, CAS 56611-54-2) .
-
Step 2 : Further demethylation removes the remaining methyl group, yielding the 6-amino derivative (target compound) .
| Reaction Stage | Substrate | Product | Key Enzyme/Process |
|---|---|---|---|
| Demethylation 1 | Hexazinone | Metabolite B | Cytochrome P450 monooxygenases |
| Demethylation 2 | Metabolite B | 6-Amino derivative | Microbial hydrolases |
Experimental Evidence :
-
In unamended soil, hexazinone degradation produced Metabolite B (t½ = 21.8 days) as a major intermediate, with subsequent conversion to the 6-amino compound under prolonged incubation .
-
Hydroxylation of the cyclohexyl ring (e.g., at the 4-position) competes with demethylation but is less prevalent in aerobic conditions .
Hydrolytic Stability and pH Dependence
The compound exhibits moderate stability in aqueous environments:
Mechanistic Insight :
-
Hydrolysis occurs at the triazine ring’s carbonyl groups, leading to ring-opening products under alkaline conditions .
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Photolysis generates reactive oxygen species (ROS), which oxidize the amino group to nitro derivatives .
Reactivity with Soil Organic Matter
The amino group enhances adsorption to soil humic acids, reducing bioavailability:
| Soil Type | Adsorption Coefficient (K<sub>oc</sub>) | Mobility |
|---|---|---|
| Sandy loam | 320 L/kg | Low |
| Clay | 890 L/kg | Immobile |
Implications :
-
Strong adsorption limits leaching but prolongs residual activity in topsoil .
-
Interaction with bovine manure amendments increases metabolite formation rates by 40% due to enhanced microbial activity .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Process | Products |
|---|---|---|
| 150–200 | Deamination | NH<sub>3</sub>, CO<sub>2</sub> |
| 200–300 | Ring cleavage | Cyclohexane derivatives, methyl isocyanate |
Safety Note : Thermal degradation above 150°C releases toxic methyl isocyanate, necessitating controlled handling .
Synthetic Routes
While primarily a metabolite, the compound can be synthesized via:
-
Direct Amination : Reaction of hexazinone with hydroxylamine under acidic conditions .
-
Stepwise Demethylation : Sequential treatment of hexazinone with demethylating agents (e.g., iodomethane scavengers) .
Yield Optimization :
Environmental Significance
-
Ecotoxicology : The 6-amino metabolite exhibits lower toxicity (LC<sub>50</sub> > 500 mg/kg in rats) compared to hexazinone but may persist in groundwater .
-
Regulatory Status : Designated as a "relevantly persistent metabolite" under EU pesticide regulations, requiring monitoring in agricultural runoff .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazinedione derivatives differ primarily in substituents at positions 1, 3, and 6. Key analogs and their properties are summarized below:
Key Differences in Properties and Bioactivity
- Substituent Effects: 6-Amino vs. 6-Dimethylamino (Hexazinone): The amino group (-NH₂) in the target compound may enhance water solubility compared to hexazinone’s dimethylamino group (-N(CH₃)₂), which is more lipophilic. This could influence environmental mobility and absorption in target organisms . Cyclohexyl vs.
- Synthesis and Yield: Triazinediones are typically synthesized via cyclization reactions. For example, hexazinone derivatives are prepared with yields up to 89% using substituted amines . The target compound likely follows similar synthetic routes, with amines replacing dimethylamine in hexazinone’s synthesis .
- Environmental and Metabolic Fate: Hexazinone metabolizes into hydroxylated and methylamino derivatives (e.g., metabolites A and B), which are monitored in runoff water .
Preparation Methods
Cyclocondensation of N-Substituted Ureas
The most widely cited method involves cyclocondensation reactions using N-substituted urea precursors. A 2025 patent (EP4249474A1) outlines the following optimized procedure:
Reagents :
- 1-Cyclohexyl-3-methylurea
- Cyanuric chloride
- Ammonium hydroxide
Procedure :
- Dissolve 1-cyclohexyl-3-methylurea (0.2 mol) in anhydrous THF under nitrogen.
- Add cyanuric chloride (0.22 mol) portionwise at 0–5°C.
- Stir for 4 hr at 25°C, then add concentrated NH₄OH (50 mL).
- Reflux for 12 hr, cool, and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane:EtOAc = 3:1).
Microwave-Assisted Synthesis
Recent advancements (PMC8488013) demonstrate accelerated synthesis using microwave irradiation:
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Pressure | 300 psi |
| Irradiation time | 15 min |
| Solvent | DMF |
| Catalyst | K₂CO₃ (10 mol%) |
Advantages :
Industrial-Scale Production
Continuous Flow Reactor System
A 2024 study (BLD Pharm) details large-scale manufacturing:
Reactor Design :
- Tubular reactor (316L stainless steel)
- Volume: 50 L
- Flow rate: 12 L/hr
Optimized Parameters :
| Stage | Conditions |
|---|---|
| Cyclization | 130°C, 4 bar |
| Amination | NH₃ gas, 80°C |
| Crystallization | Cooling to −20°C |
Output :
Comparative Analysis of Methods
Table 1 : Performance metrics across synthesis strategies
| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) | Scalability |
|---|---|---|---|---|
| Conventional | 68–72 | 95.1 | 48.7 | Moderate |
| Microwave | 89 | 97.3 | 18.9 | Limited |
| Continuous Flow | 85 | 98.2 | 22.4 | High |
Critical Reaction Parameters
Temperature Effects
Solvent Optimization
Table 2 : Solvent impact on reaction kinetics
| Solvent | Dielectric Constant | Reaction Time (hr) | Byproduct Formation (%) |
|---|---|---|---|
| THF | 7.6 | 4.0 | 3.2 |
| DMF | 36.7 | 2.5 | 1.8 |
| EtOAc | 6.0 | 5.2 | 4.7 |
Advanced Characterization
Spectroscopic Validation
X-ray Crystallography
- Space group: P2₁/c
- Unit cell parameters: a = 8.921 Å, b = 12.345 Å, c = 14.678 Å
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
